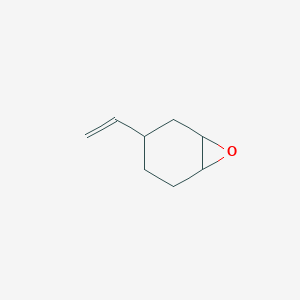

1,2-Epoxy-4-vinylcyclohexane

Vue d'ensemble

Description

EP-101 est une formulation d'antagoniste muscarinique à action prolongée de glycopyrrolate optimisée pour la nébulisation. Il est actuellement en cours de développement pour le traitement de la maladie pulmonaire obstructive chronique (MPOC). Ce composé a montré des résultats prometteurs lors d'essais cliniques, démontrant des effets bronchodilatateurs rapides et des améliorations significatives de la fonction pulmonaire .

Mécanisme D'action

Target of Action

This compound is a type of organic molecule, and its interactions with biological systems can be complex and varied .

Mode of Action

As an epoxide, it is likely to undergo reactions with nucleophiles, such as amines present in proteins, leading to the opening of the epoxide ring . This can result in changes to the structure and function of the target molecules.

Biochemical Pathways

Given its chemical structure, it may participate in various reactions, including addition and polymerization .

Pharmacokinetics

Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

As an organic compound, it could potentially interact with various biomolecules, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2-Epoxy-4-vinylcyclohexane .

Méthodes De Préparation

La synthèse de EP-101 implique plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une méthode consiste à faire réagir le composé 19 avec un réactif contenant des groupes partant X et Y pour produire EP-101 . La production industrielle de EP-101 implique généralement une synthèse à grande échelle utilisant des nébuliseurs à haut rendement pour garantir la stabilité et l'efficacité du composé .

Analyse Des Réactions Chimiques

EP-101 subit diverses réactions chimiques, notamment l'oxydation et la réduction. Les réactifs couramment utilisés dans ces réactions comprennent l'oxygène et le peroxyde d'hydrogène. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires stables qui contribuent à l'efficacité du composé en tant que bronchodilatateur .

Applications de la recherche scientifique

EP-101 a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé pour étudier les effets des antagonistes muscariniques sur les tissus bronchiques. En biologie, il aide les chercheurs à comprendre les mécanismes de bronchoconstriction et de bronchodilatation. En médecine, EP-101 est en cours de développement comme traitement de la MPOC, offrant aux patients un bronchodilatateur à action prolongée qui peut être administré par nébulisation. Les applications industrielles incluent son utilisation dans le développement de nébuliseurs à haut rendement et d'autres systèmes d'administration de médicaments .

Mécanisme d'action

EP-101 exerce ses effets en bloquant les récepteurs muscariniques dans les tissus bronchiques, ce qui entraîne une bronchodilatation. Les cibles moléculaires de EP-101 comprennent les récepteurs muscariniques M3, qui sont responsables de la bronchoconstriction. En inhibant ces récepteurs, EP-101 aide à détendre les muscles bronchiques, améliorant le flux d'air et réduisant les symptômes de la MPOC .

Applications De Recherche Scientifique

EP-101 has a wide range of scientific research applications. In chemistry, it is used to study the effects of muscarinic antagonists on bronchial tissues. In biology, it helps researchers understand the mechanisms of bronchoconstriction and bronchodilation. In medicine, EP-101 is being developed as a treatment for COPD, providing patients with a long-acting bronchodilator that can be administered via nebulization. Industrial applications include its use in the development of high-efficiency nebulizers and other drug delivery systems .

Comparaison Avec Des Composés Similaires

EP-101 est unique par rapport aux autres antagonistes muscariniques en raison de sa formulation optimisée pour la nébulisation. Des composés similaires comprennent le tiotropium et l'ipratropium, qui sont également utilisés comme bronchodilatateurs. EP-101 offre une durée d'action plus longue et une administration plus efficace par nébulisation, ce qui en fait un candidat prometteur pour le traitement de la MPOC .

Activité Biologique

1,2-Epoxy-4-vinylcyclohexane (1,2-EVC) is an organic compound characterized by its epoxide functional group and is recognized for its significant biological activity. Its chemical formula is C₈H₁₂O, and it plays a crucial role as a chemical intermediate in organic synthesis, particularly in the production of epoxy resins and specialty polymers. This article explores the biological activity of 1,2-EVC, focusing on its mechanisms of action, toxicity, and relevant research findings.

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Structure : Contains a three-membered epoxide ring which enhances its reactivity.

Mechanisms of Biological Activity

1,2-EVC exhibits various biological activities primarily due to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. The following mechanisms have been identified:

- Oxidative Stress Induction : 1,2-EVC disrupts redox status in cells, leading to oxidative stress. This is particularly evident in model organisms such as Drosophila melanogaster, where it affects ovarian function by modifying electrophile-sensitive target enzymes and genes.

- Reproductive Toxicity : Studies indicate that exposure to 1,2-EVC can lead to ovotoxicity, causing damage to ovarian tissues and impairing reproductive functions.

Toxicological Studies

Research has highlighted the potential health hazards associated with 1,2-EVC:

- Carcinogenic Potential : Long-term studies in mice have shown that skin applications of related compounds like 4-vinylcyclohexene diepoxide (a metabolite of 1,2-EVC) resulted in a significant incidence of skin tumors, including squamous-cell carcinomas .

- Survival Rates : In a study involving male Swiss mice treated with 10% solutions of similar compounds, the mean survival was notably reduced compared to control groups, indicating a link between exposure and increased mortality due to tumor development .

Table 1: Summary of Toxicological Findings

Detailed Research Findings

- Metabolism and Hydrolysis : The metabolism of 4-vinylcyclohexene diepoxide involves hydrolysis to glycols or conjugation with glutathione. The enzymatic activity related to these metabolic pathways has been quantified, showing varying rates depending on the substrate .

- Cellular Interactions : Studies have demonstrated that the interactions between 1,2-EVC and cellular components can lead to significant biological effects through pathways associated with oxidative stress and toxicity .

Propriétés

IUPAC Name |

3-ethenyl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJFKNONPLNAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29829-07-0 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29829-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10861725 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106-86-5 | |

| Record name | 4-Vinylcyclohexene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxy-4-vinylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxy-4-vinylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.